molecular formula C11H22N2O3 B15073012 tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate

tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate

Cat. No.: B15073012
M. Wt: 230.30 g/mol
InChI Key: BSSCFNOPCQQJAZ-IUCAKERBSA-N
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Description

tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate typically involves the reaction of trans-3-methoxypiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces various amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It helps in understanding the interaction of these compounds with enzymes and receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the piperidine ring differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1

InChI Key

BSSCFNOPCQQJAZ-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC

Origin of Product

United States

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